Aminopyralid
Overview
Description
Aminopyralid is a selective herbicide used for control of broadleaf weeds, especially thistles and clovers . It belongs to the picolinic acid family of herbicides, which also includes clopyralid, picloram, triclopyr, and several less common herbicides .
Synthesis Analysis
The synthesis of this compound involves the use of 4-amino-3,5,6-trichloropyridine carboxylic acid, water, and sodium hydroxide . The reaction is carried out in a high-pressure reaction kettle, with the addition of a catalyst . The product of this reaction is 4-amino-3,6-dichloro-pyridine carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C6H4Cl2N2O2 . It is an organochlorine pesticide having a 3,6-dichlorinated 4-aminopicolinic acid structure . It is functionally related to a picolinic acid .
Chemical Reactions Analysis
This compound is of concern to vegetable growers, as it can enter the food chain via manure, which contains long-lasting residues of the herbicide . It affects potatoes, tomatoes, and beans, causing deformed plants, and poor or non-existent yields .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.01 g/mol . It is an organochlorine pesticide, a member of pyridines and an aromatic amine .
Scientific Research Applications
Aminopyralid in Agricultural Practices
This compound, a pyridine carboxylic acid herbicide, is primarily used in agriculture for the control of invasive and noxious weed species in various environments. Research has shown its efficacy in controlling weeds in pastures, croplands, and non-cropland areas.
Weed Control in Potato Cultivation : Studies in Alaska highlighted this compound's effectiveness in controlling invasive weeds like prostrate knotweed and narrowleaf hawksbeard. However, it also demonstrated this compound's extended soil half-life leading to residual effects on potato cultivation, impacting both above and below-ground growth of potatoes at certain application rates (Seefeldt et al., 2013).
Management of Grassland Plant Communities : A study in California showed that this compound effectively controls yellow starthistle and other invasive thistles in annual grasslands. Its use led to reduced dicot cover and species richness, though these impacts were transitory, suggesting minimal long-term negative effects on native forb communities (Ditomaso & Kyser, 2015).
Control of Broadleaf Weeds in Pastures : this compound has shown effectiveness in controlling a range of biennial and perennial broadleaf weeds in pastures. It provides systemic, post-emergent control of annual, biennial, and perennial weed species, demonstrating tolerance in pasture grass species (Fowler & Husband, 2005).
Impact on Prairie Ecosystems : Research indicates that this compound can control Canada thistle and remove undesirable forb species from prairie communities. This control leads to increased cover of native grass species, potentially improving the long-term stability and composition of prairie plant communities (Almquist & Lym, 2010).
Herbicide Residue and Soil Impact : Studies have shown that this compound residues in soil can affect crop rotation, particularly impacting sensitive plants like soybeans, alfalfa, and sunflowers. These findings are significant for agricultural practices, especially concerning crop rotation and soil management (Mikkelson & Lym, 2011).
Environmental Considerations
Environmental studies have assessed the impact of this compound on ecosystems,focusing on its degradation, movement in soil, and effects on non-target plant species.
Degradation and Environmental Behavior : Research in Norway on a new herbicide containing this compound revealed that it is highly mobile in soil and likely to reach groundwater. However, this compound concentrations in surface water are expected to decrease rapidly due to photolytic degradation. The study concluded that the overall risk for adverse effects on terrestrial and aquatic organisms following this compound application is minimal, emphasizing its environmental safety profile (Sverdrup et al., 2022).
Impact on Non-Target Plant Species : A study in Theodore Roosevelt National Park evaluated this compound's efficacy on Canada thistle and its effects on species composition in native plant communities. The results showed a reduction in Canada thistle density with minimal impact on species richness and evenness, suggesting a balance between effective weed control and conservation of native biodiversity (Samuel & Lym, 2008).
Soil Residue and Microbial Community Response : A study in Alaska analyzed the field degradation of this compound and its impact on microbial communities. It found that both this compound and clopyralid degraded rapidly in soil, and the microbial community diversity was moderately impacted, with the effect more pronounced in certain locations. This research contributes to understanding the environmental fate of this compound in high-latitude regions (Tomco et al., 2016).
Mechanism of Action
Target of Action
Aminopyralid is a pyridine carboxylic acid herbicide that primarily targets a wide range of broadleaf weeds and woody brush species . It is particularly effective against invasive species and is used to preserve conservation land due to its ability to target hard-to-control weeds without damaging native vegetation .
Mode of Action
This compound acts as an auxin-like growth regulator . It is a systemic herbicide, meaning it is absorbed by the leaves and roots of the plant, then translocates throughout the plant, accumulating in meristematic tissues . This systemic control allows it to affect the entire plant, including the roots . The compound disrupts plant growth metabolic pathways, deregulating the growth process of the plant .
Biochemical Pathways
It is known that this compound disrupts gene expression, leading to undifferentiated cell division and elongation . This disruption of plant growth processes occurs when this compound binds at receptor sites .
Pharmacokinetics
This compound is non-volatile, highly soluble in water, and based on its chemical properties, is mobile and has a high potential for leaching to groundwater . The average field soil half-life is 34.5 days for eight North American sites .
Result of Action
The result of this compound’s action is the systemic control of target species with good tolerance of cool- and warm-season grasses . It controls the entire plant, including the roots, and offers soil residual activity to extend control .
Future Directions
Biochemical Analysis
Biochemical Properties
Aminopyralid is a systemic auxin herbicide possessing auxin-like (plant growth regulator) qualities . It moves systemically throughout the plant and deregulates plant growth metabolic pathways affecting the growth process of the plant . This disruption of plant growth processes, by binding of this compound at receptor sites normally used by the plant’s natural growth hormones, results in death of susceptible plant species .
Cellular Effects
This compound provides systemic control of target species with good tolerance of cool- and warm-season grasses . It controls the entire plant, including the roots, and offers soil residual activity to extend control . This compound also provides preemergence weed control on many susceptible weeds .
Molecular Mechanism
This compound moves systemically throughout the plant and deregulates plant growth metabolic pathways affecting the growth process of the plant . This disruption of plant growth processes, by binding of this compound at receptor sites normally used by the plant’s natural growth hormones, results in death of susceptible plant species .
Temporal Effects in Laboratory Settings
This compound is generally very persistent in the environment . Under favorable light conditions, it can rapidly photodegrade in shallow, clear water, though not in murky deeper water, with a half-life of 0.6 days . It photodegrades slowly in soil, with a half-life of about 72.2 days .
Dosage Effects in Animal Models
The effects most often seen following exposure to this compound are on the gastrointestinal tract after oral exposure, with cecal effects in rats and stomach effects in dogs and rabbits .
Metabolic Pathways
This compound is a synthetic analogue of an auxin, a plant hormone that regulates development, growth and other plant functions . It disrupts plant growth metabolic pathways .
Transport and Distribution
This compound is non-volatile, highly soluble in water and, based on its chemical properties, is mobile and has a high potential for leaching to groundwater . It may be moderately persistent in soil systems but would not be expected to persist in surface water under normal conditions .
Properties
IUPAC Name |
4-amino-3,6-dichloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXXQNOQHKNPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034330 | |
Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone 29.2, ethyl acetate 4, methanol 52.2, 1,2-dichloromethane 0.189, xylene 0.043, heptane (0.010 (all in g/L), In water, 2.48 g/L (unbuffered, 18 °C); 205 g/L (pH 7) | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.72 at 20 °C/4 °C | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.59X10-5 mPa /1.92X10-10 mmHg/ at 25 °C | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS No. |
150114-71-9 | |
Record name | Aminopyralid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150114-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminopyralid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150114719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,6-dichloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOPYRALID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4EMJ60LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
163.5 °C | |
Record name | Aminopyralid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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